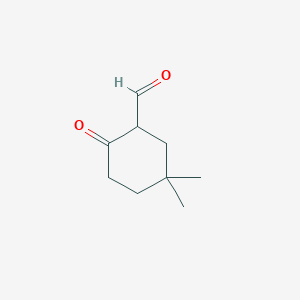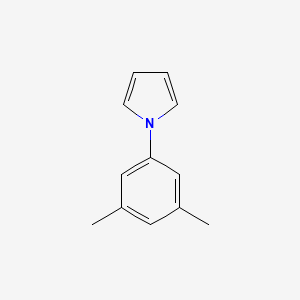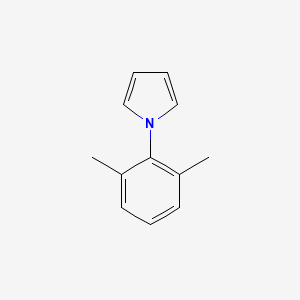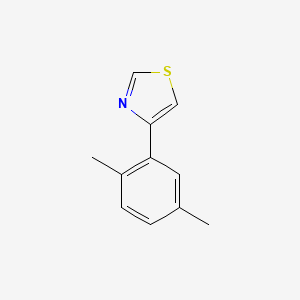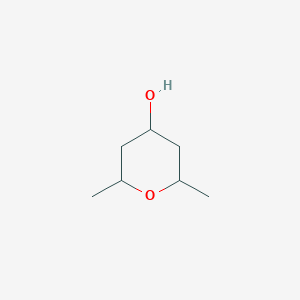
2,6-Dimethyloxan-4-ol
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 2,6-Dimethyloxan-4-ol consists of 7 Carbon atoms, 14 Hydrogen atoms, and 2 Oxygen atoms. The exact mass is 130.099379685 .Chemical Reactions Analysis
A study on the oxidation of some substituted oxan-4-ols with cerium (IV) in an aqueous acetic acid medium at 60 °C in the presence of sulphuric acid has been conducted . The reaction is first-order each in oxidant and substrate at constant acid concentration .Physical And Chemical Properties Analysis
2,6-Dimethyloxan-4-ol is a liquid at room temperature . It has a molecular weight of 130.18 g/mol.Wissenschaftliche Forschungsanwendungen
Radical Scavenging Activity
2,6-Dimethyl-5-hepten-2-ol, a compound structurally related to 2,6-Dimethyloxan-4-ol, has been investigated for its radical scavenging activity. It was found to possess significant anti-peroxyl radical activity, comparable to prominent antioxidants like linalool. The study used both experimental and theoretical methods, including the Oxygen Radical Absorbance Capacity assay and Density Functional Theory calculations, to evaluate its activity and propose a mechanism of action (Stobiecka et al., 2016).
Environmental Biodegradation
Research on 2,6-Dimethylphenol (2,6-DMP), closely related to 2,6-Dimethyloxan-4-ol, highlights its use as a plastic monomer and its environmental impact. A study on its biodegradation by Mycobacterium neoaurum demonstrated this bacterium's ability to utilize 2,6-DMP as a carbon source, suggesting potential applications in bioremediation of contaminated environments. The research identified intermediate metabolites and proposed a metabolic pathway for 2,6-DMP degradation (Ji et al., 2019).
Catalysis in Chemical Synthesis
The catalytic performance of beta zeolite catalysts modified with Cu and Zr in the methylation of 2-methylnaphthalene to produce 2,6-dimethylnaphthalene, a similar compound to 2,6-Dimethyloxan-4-ol, was investigated. The study found that Zr-modified catalysts significantly enhanced activity and selectivity, demonstrating the potential for more efficient production methods for related compounds (Güleç et al., 2018).
Molecular Docking and Anticancer Activity
A study focused on the synthesis of 1,4-dihydropyridine-3,5-dicarbohydrazones, derived from 2,6-dimethyl-4-phenyl-1,4-dihydropyridine, a compound similar to 2,6-Dimethyloxan-4-ol. These novel compounds were evaluated for their anticancer activity and molecular docking, showing potential as therapeutic agents. The research underscores the importance of 2,6-dimethyl derivatives in medicinal chemistry (Gomha et al., 2020).
Eigenschaften
IUPAC Name |
2,6-dimethyloxan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-5-3-7(8)4-6(2)9-5/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFMWPOZZNNSRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(O1)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70569735 | |
| Record name | 2,6-Dimethyloxan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70569735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyloxan-4-ol | |
CAS RN |
33747-09-0, 41866-70-0 | |
| Record name | 2,6-Dimethyloxan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70569735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dimethyloxan-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


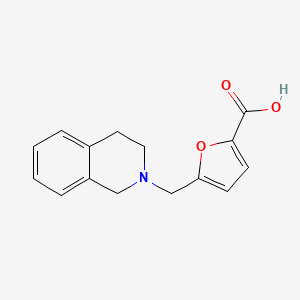
![2-(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-benzoic acid](/img/structure/B3025502.png)
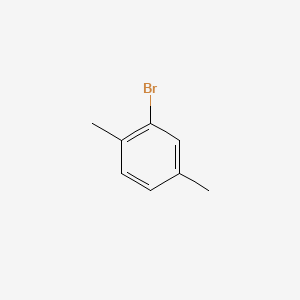
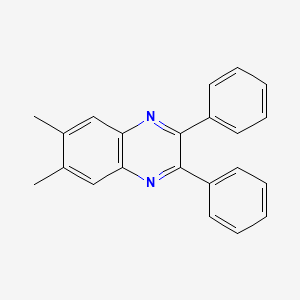
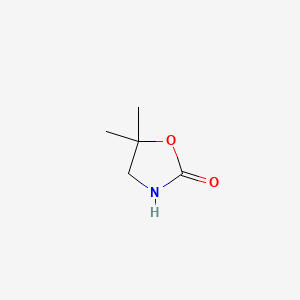
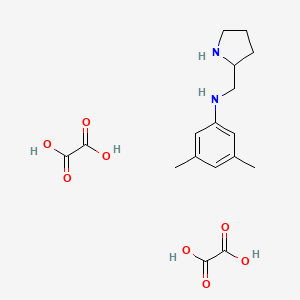
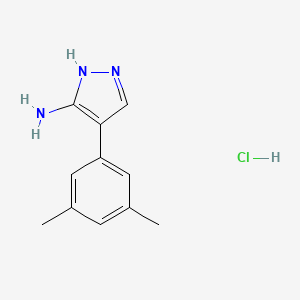
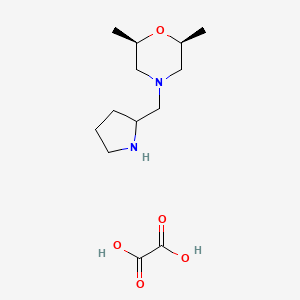
![2-(2,5-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B3025512.png)
